molecular formula C14H21N B12552874 N-(Oct-2-en-1-yl)aniline CAS No. 142836-02-0

N-(Oct-2-en-1-yl)aniline

Cat. No.: B12552874
CAS No.: 142836-02-0
M. Wt: 203.32 g/mol
InChI Key: FHTMMVKABFQZKN-UHFFFAOYSA-N
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Description

N-(Oct-2-en-1-yl)aniline: is an organic compound belonging to the class of aniline derivatives It features an aniline moiety substituted with an oct-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Oct-2-en-1-yl)aniline typically involves the reaction of aniline with an appropriate oct-2-en-1-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Oct-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Oct-2-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Oct-2-en-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the oct-2-en-1-yl group can influence the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

  • N-(2-Methylbut-2-en-1-yl)aniline
  • N-(Cyclopent-2-en-1-yl)aniline
  • N-(2-Chloroprop-2-en-1-yl)aniline

Comparison: N-(Oct-2-en-1-yl)aniline is unique due to the presence of the oct-2-en-1-yl group, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different solubility, reactivity, and stability characteristics, making it suitable for specific applications in materials science and organic synthesis.

Properties

CAS No.

142836-02-0

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-oct-2-enylaniline

InChI

InChI=1S/C14H21N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h6-12,15H,2-5,13H2,1H3

InChI Key

FHTMMVKABFQZKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCNC1=CC=CC=C1

Origin of Product

United States

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